[9,9'-Biphenanthrene]-10,10'-diol

Asymmetric organocatalysis Chiral phosphoric acid Nonaromatic substrate activation

BINOL- and SPINOL-derived CPAs exhibit insufficient enantioselectivity with small, nonaromatic substrates due to a loose chiral pocket. BIFOL addresses this gap with inward-extending 1,1′-aryl substituents that create a confined Brønsted acid site (confirmed by X-ray). • Up to 92% ee in Rh-catalyzed asymmetric hydrogenation using BIFOL-derived monodentate phosphonites. • Up to 85% ee in Pd-pincer-catalyzed sulfonimine allylation. • Enantiopure grades available for constructing well-defined chiral catalysts. Sourced for process chemistry, medicinal chemistry and supramolecular host-guest applications.

Molecular Formula C28H18O2
Molecular Weight 386.4 g/mol
CAS No. 110071-78-8
Cat. No. B019973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[9,9'-Biphenanthrene]-10,10'-diol
CAS110071-78-8
Molecular FormulaC28H18O2
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=CC=CC=C64)O)O
InChIInChI=1S/C28H18O2/c29-27-23-15-7-3-11-19(23)17-9-1-5-13-21(17)25(27)26-22-14-6-2-10-18(22)20-12-4-8-16-24(20)28(26)30/h1-16,29-30H
InChIKeyAIRSOVDICMIOKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIFOL: Chiral Biaryl Scaffold


[9,9′-Biphenanthrene]-10,10′-diol (CAS 110071-78-8, also abbreviated as BIFOL) is a C₂-symmetric axially chiral biaryl diol in which two phenanthrene units are linked at the 9,9′-positions with hydroxyl groups at the 10 and 10′ positions [1]. It serves as a key precursor for chiral phosphoric acid organocatalysts, pincer complexes, and monodentate phosphorus ligands [2]. The extended π-conjugated phenanthrene framework distinguishes it from smaller biaryl diols such as BINOL (1,1′-bi-2-naphthol) and SPINOL (1,1′-spirobiindane-7,7′-diol), imparting unique steric and electronic properties that can be exploited in both catalytic asymmetric synthesis and supramolecular charge-transfer host–guest systems [3].

BIFOL vs. BINOL/SPINOL: Key Differences


Although BINOL and SPINOL are privileged scaffolds in asymmetric catalysis, their inherent structural limitations become apparent with challenging substrate classes. BINOL- and SPINOL-derived chiral phosphoric acids have 3,3′-substituents that extend outwardly, creating a relatively loose chiral pocket that provides unsatisfactory enantioselectivities for less sterically hindered, nonaromatic substrates [1]. In pincer-complex catalysis, simple substituted BINOL-based complexes consistently deliver lower enantioselectivities than their biphenanthrol counterparts because the latter generates a well-shaped chiral pocket [2]. Similarly, monodentate phosphonite ligands derived from 9,9′-biphenanthrol can outperform both BINOL-derived monodentate ligands and chelating diphosphonite analogues in asymmetric hydrogenation [3]. These performance gaps underline why in-class compounds are not interchangeable and why procurement of the specific biphenanthrene scaffold is required.

BIFOL vs. BINOL/SPINOL: Key Evidence


Confined Chiral Pocket for Nonaromatic Substrates

Conventional BINOL- and SPINOL-derived chiral phosphoric acids exhibit 3,3′-substituents that extend outwardly, creating a loose chiral environment that yields unsatisfactory enantioselectivities for less sterically hindered, nonaromatic substrates. The 9,9′-biphenanthryl-10,10′-diol (BIFOL) scaffold, by contrast, allows introduction of aryl substituents at the 1,1′-positions that extend inwardly toward the catalytically active site, producing a significantly more confined chiral pocket [1]. This design rationale is explicitly validated by the synthesis and structural characterization (single-crystal X-ray diffraction) of the resulting confined phosphoric acid [1].

Asymmetric organocatalysis Chiral phosphoric acid Nonaromatic substrate activation

Pincer Complexes in Sulfonimine Allylation

A direct head-to-head comparison of 1,1′-bi-2-naphthol- (BINOL-) and biphenanthrol-based chiral palladium pincer complexes was conducted for the enantioselective allylation of sulfonimines. The biphenanthrol-based complexes consistently gave higher selectivity than the substituted BINOL-based analogues, with the best biphenanthrol-derived catalyst reaching up to 85% enantiomeric excess (ee) [1]. The authors attribute this improvement to the 'well-shaped chiral pocket generated by employment of the biphenanthrol complexes' [1].

Pincer complex catalysis Enantioselective allylation Chiral ligand design

Monodentate Phosphonites in Asymmetric Hydrogenation

Rhodium(I) complexes of monodentate phosphonites derived from 2,2′-binaphthol and 9,9′-biphenanthrol were directly compared as catalysts for asymmetric hydrogenation. The 9,9′-biphenanthrol-derived monodentate phosphonites delivered enantioselectivities up to 92% ee and were reported to sometimes outperform their chelating diphosphonite analogues [1]. This head-to-head comparison demonstrates that the expanded π-system and steric profile of the biphenanthryl backbone can translate into measurable catalytic advantages.

Asymmetric hydrogenation Monodentate phosphorus ligands Rhodium catalysis

One-Pot Enantioselective Synthesis of (S)-BIFOL

A chiral dinuclear vanadium(V) complex catalyzes the oxidative coupling of 9-phenanthrol to produce (S)-10,10′-dihydroxy-9,9′-biphenanthryl in quantitative yield with 93% enantiomeric excess (ee) in a convenient one-pot procedure [1]. For comparison, typical iron- or copper-catalyzed asymmetric oxidative couplings of 2-naphthol to BINOL generally afford moderate enantioselectivities (e.g., up to 81:19 enantiomeric ratio, corresponding to ~62% ee, with iron catalysts; up to 96% ee in optimized systems) [2]. The 93% ee achieved for BIFOL in a one-pot process places it among the more efficient asymmetric biaryl coupling procedures.

Oxidative biaryl coupling Vanadium catalysis Enantioselective synthesis

Charge-Transfer Host–Guest Complexation

Unlike BINOL, the extended π-conjugated phenanthrene rings of the 9,9′-biphenanthryl-10,10′-diol scaffold enable the formation of colored supramolecular charge-transfer (CT) host complexes with electron acceptors such as 2,5-dimethyl-1,4-benzoquinone and methylviologen [1][2]. The resulting CT complexes exhibit visible color changes and guest-dependent inclusion behavior, functioning as visual molecular recognition systems [1]. This property is intrinsic to the large π-surface of the biphenanthryl framework and has no direct counterpart in the smaller BINOL scaffold.

Supramolecular chemistry Charge-transfer complex Molecular recognition

BIFOL Application Scenarios


Confined Chiral Phosphoric Acid Catalysts

When the target reaction involves small, nonaromatic substrates where BINOL- or SPINOL-derived CPAs fail to deliver adequate enantioselectivity, the BIFOL scaffold is the scaffold of choice. Its 1,1′-aryl substituents extend inwardly to create a confined chiral pocket around the Brønsted acid site, as confirmed by single-crystal X-ray structure determination [1]. Researchers procuring BIFOL for this purpose directly address a documented limitation of the dominant BINOL/SPINOL CPA platforms [1].

Pd Pincer Complexes for Enantioselective Allylation

For asymmetric allylation of sulfonimines, biphenanthrol-based palladium pincer complexes have been shown in direct comparison to outperform substituted BINOL-based analogues in enantioselectivity (up to 85% ee) [1]. Procurement of enantiopure BIFOL enables construction of these well-defined chiral pincer catalysts for both academic methodology development and pharmaceutical intermediate synthesis [1].

Monodentate Phosphonites for Asymmetric Hydrogenation

Monodentate phosphonites derived from 9,9′-biphenanthrol have been demonstrated to achieve up to 92% ee in Rh-catalyzed asymmetric hydrogenation, sometimes exceeding the performance of chelating diphosphonite analogues [1]. This opens an avenue for simpler, more cost-effective ligand architectures in large-scale asymmetric hydrogenation processes, making BIFOL a strategically valuable procurement target for process chemistry groups [1].

Charge-Transfer Host Systems for Chiral Sensing

The extended π-conjugated phenanthrene framework of BIFOL uniquely enables formation of colored charge-transfer host complexes with benzoquinone and viologen acceptors that can report guest inclusion through visible color changes [1][2]. These systems have been explored for visual molecular recognition and could be adapted for chiral sensing or chromatographic resolution applications [1].

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